N-(3-chloro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a fluorinated phenyl group, and an imidazo[2,1-c][1,2,4]triazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Imidazo[2,1-c][1,2,4]triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the imidazo[2,1-c][1,2,4]triazole intermediate with a suitable thiol reagent.
Attachment of the Acetamide Moiety: This is typically done through an acylation reaction using acetic anhydride or acetyl chloride.
Chlorination and Fluorination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-c][1,2,4]triazole ring system is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-4-methylbenzamide
- N-(3-chloro-4-methylphenyl)-2-{[7-(4-chlorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the imidazo[2,1-c][1,2,4]triazole ring system provides a distinct profile that may offer advantages in specific applications.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and antitumor properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C23H19ClFN3O2S
- Molecular Weight : Approximately 479.59 g/mol
- Functional Groups : The presence of chloro and fluoro substituents enhances its reactivity and potential biological interactions.
The intricate architecture combines multiple pharmacophores that may enhance bioactivity compared to simpler analogs. The sulfanyl acetamide moiety is particularly noteworthy for its potential interactions with biological targets.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties . Similar compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, research on related tetrahydronaphthalene amides indicated potent inhibition of M.tb growth with minimum inhibitory concentration (MIC) values below 1 μg/mL . The structural similarities between these compounds suggest that this compound may also possess comparable antimicrobial efficacy.
Antitumor Activity
The compound's potential antitumor activity is supported by its structural features that are known to interact with specific enzymes or receptors involved in cancer progression. The benzothieno-pyrimidine core has been recognized for its pharmacological potential in targeting cancer-related pathways. Research indicates that compounds with similar scaffolds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Chloro and Fluoro Substituents : These groups may enhance lipophilicity and improve binding affinity to target proteins.
- Sulfanyl Group : This moiety can participate in redox reactions and may influence the compound's mechanism of action against microbial and tumor cells.
Table 1 summarizes the SAR findings based on related compounds:
Compound | Key Structural Features | Biological Activity | MIC (μg/mL) |
---|---|---|---|
Compound A | Benzothieno core | Antimicrobial | < 1 |
Compound B | Tetrahydronaphthalene | Antitumor | 5 |
N-(3-chloro...) | Chloro/Fluoro substituents | Antimicrobial/Antitumor | TBD |
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound. For example:
- Study on Tetrahydronaphthalene Amides : This study highlighted the effectiveness of similar compounds against M.tb, establishing a benchmark for evaluating new derivatives .
- Antitumor Efficacy Trials : Compounds with imidazo-triazole frameworks have shown promise in preclinical models for various cancers. These findings suggest that this compound may warrant further investigation in cancer research contexts.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5OS/c1-12-2-5-14(10-16(12)20)22-17(27)11-28-19-24-23-18-25(8-9-26(18)19)15-6-3-13(21)4-7-15/h2-7,10H,8-9,11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAASIKPONAIDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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